molecular formula C18H15N3O6S2 B6493970 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 896014-39-4

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B6493970
CAS No.: 896014-39-4
M. Wt: 433.5 g/mol
InChI Key: MXSJZBVKXNKJPO-UHFFFAOYSA-N
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Description

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a useful research compound. Its molecular formula is C18H15N3O6S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.04022755 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that combines various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyran ring, a thiadiazole moiety, and an acetamido group. Its molecular formula is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S with a molecular weight of approximately 398.47 g/mol. The unique combination of these groups enhances its reactivity and biological activity.

Antimicrobial Activity

  • Mechanism of Action : The thiadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have shown significant activity against various bacterial and fungal strains. For instance, derivatives of thiadiazole have been reported to exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Case Studies :
    • A study demonstrated that derivatives containing the thiadiazole structure exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans, which is comparable to standard antifungal agents .
    • Another investigation highlighted the effectiveness of similar compounds against Gram-positive bacteria, indicating that halogen substitutions on the phenyl ring could enhance antibacterial activity .

Cytotoxic Activity

  • Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against several cancer cell lines including HeLa and MCF-7. In vitro studies using the MTT assay indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells .
  • Research Findings :
    • A series of thiadiazole derivatives were synthesized and tested for their cytotoxicity; those with additional functional groups showed improved efficacy against cancer cell lines .
    • The presence of lipophilic characteristics in certain derivatives contributed to enhanced interaction with biological targets, leading to increased cytotoxic effects .

Comparative Analysis of Biological Activities

CompoundAntimicrobial Activity (MIC μg/mL)Cytotoxicity (IC50 μM)
Thiadiazole Derivative A32 (C. albicans)29 (HeLa)
Thiadiazole Derivative B42 (E. coli)73 (MCF-7)
Thiadiazole Derivative C58 (S. aureus)Not tested

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-10(22)19-17-20-21-18(29-17)28-9-13-7-14(23)15(8-26-13)27-16(24)11-4-3-5-12(6-11)25-2/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSJZBVKXNKJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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